5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Description
This heterocyclic compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 1,3-thiazol-2-yl moiety, which itself is substituted at position 4 with a 4-nitrothiophen-2-yl group. The oxazole ring is further substituted at position 5 with a furan-2-yl group. This architecture combines electron-rich (furan) and electron-deficient (nitrothiophene) aromatic systems, which may influence its electronic properties and biological interactions.
Synthetic routes for analogous compounds often involve coupling reactions between oxazole-3-carboxylic acid derivatives and thiazol-2-amine intermediates. For example, Ceapin analogs (e.g., Ceapin-A4) are synthesized via similar amide bond formations between oxazole precursors and substituted thiazole amines .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5S2/c20-14(9-5-12(24-18-9)11-2-1-3-23-11)17-15-16-10(7-26-15)13-4-8(6-25-13)19(21)22/h1-7H,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEZNLTWZJJEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by the formation of the thiazole and oxazole rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group on the thiophene ring can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like tin(II) chloride (SnCl2) or palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide involves several steps, typically starting from readily available precursors. The compound can be synthesized through multi-step reactions that include the formation of the oxazole and thiazole rings. Various methods for characterization such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Specifically, compounds containing thiazole and oxazole moieties have been shown to possess broad-spectrum antibacterial properties. For example, studies have reported that certain thiazole derivatives exhibit potent activity against various bacterial strains, including resistant strains .
Antileishmanial Activity
One notable application is in the treatment of leishmaniasis. Compounds similar to this compound have been synthesized and tested for their efficacy against Leishmania parasites. The results showed that these compounds can significantly reduce the viability of L. major promastigotes, indicating their potential as therapeutic agents for cutaneous leishmaniasis .
Anticancer Potential
There is emerging interest in the anticancer properties of compounds featuring oxazole and thiazole structures. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . For instance, specific thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Modifications to the furan or thiazole rings can significantly affect their potency and selectivity. Research has indicated that electron-donating groups on the aromatic rings enhance antileishmanial activity, while specific substitutions can improve antimicrobial efficacy .
Case Study 1: Antileishmanial Activity
In a study published in Bioorganic & Medicinal Chemistry, a series of thiazole derivatives were synthesized and evaluated for their antileishmanial activity. Among them, compounds structurally related to this compound showed promising results with IC50 values indicating effective inhibition of L. major .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various oxazole derivatives. The study revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics derived from these frameworks .
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Electron-Withdrawing vs. In contrast, Ceapin-A4’s benzylpyrazole substituent provides lipophilicity, aiding membrane permeability . SKL 2001’s imidazole-propyl chain may improve solubility via hydrogen bonding, critical for intracellular target engagement (e.g., Wnt pathway proteins) .
Bioactivity Correlations :
- Nitrothiophene and nitrobenzyl groups (as in the target compound and ) are associated with antimicrobial and antiparasitic activities, as seen in nitazoxanide derivatives .
- Ceapins () modulate protein-folding pathways, suggesting that oxazole-thiazole hybrids can target chaperone systems.
Synthetic Flexibility: The oxazole-thiazole scaffold allows modular substitution.
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Selected Compounds
| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 2.8 | 1 | 9 | ~120 | <0.1 (low) |
| Ceapin-A4 | 3.1 | 1 | 7 | ~95 | 0.5 (moderate) |
| SKL 2001 | 1.9 | 1 | 8 | ~110 | 1.2 (high) |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | 2.5 | 1 | 5 | ~70 | 0.3 (moderate) |
Key Insights:
- The target compound’s high polar surface area (~120 Ų) and low solubility suggest challenges in bioavailability, necessitating formulation optimizations.
- SKL 2001’s lower LogP and higher solubility correlate with its reported efficacy in cellular assays .
- The nitro group in the target compound may contribute to metabolic instability, a common issue with nitroaromatics.
Biological Activity
The compound 5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A furan ring
- A thiazole moiety
- An oxazole ring
- A nitrothiophene substituent
This unique combination of functional groups suggests diverse mechanisms of action and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Achieved through the reaction of thiourea derivatives with α-haloketones under basic conditions.
- Introduction of the Nitro Group : Conducted via nitration reactions using concentrated nitric acid.
- Formation of the Oxazole and Furan Rings : These rings are synthesized through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the nitro group and thiazole rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| 5c | HL-60(TB) | 0.0244 | 0.0866 |
| 5b | MDA-MB-468 | 0.403 | 0.826 |
| 5d | NCI-H522 | 0.554 | 0.514 |
These values indicate that the compound could inhibit cell growth effectively, with lower GI50 and TGI values suggesting higher potency against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds structurally related to our target have been evaluated for antimicrobial activity. For example, derivatives containing furan and thiazole rings have demonstrated activity against various pathogens, including Mycobacterium tuberculosis .
Study on Antitumor Activity
A comprehensive study evaluated a series of thiazole-based compounds for their anticancer activity across multiple cell lines. The results highlighted that compounds with electron-withdrawing groups like nitro groups significantly enhanced antitumor efficacy .
Leishmanicidal Activity
Another study focused on synthesizing derivatives similar to our target compound for their leishmanicidal properties. The findings suggested that these compounds exhibited good activity against the promastigote form of Leishmania major, indicating potential as therapeutic agents for leishmaniasis .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step heterocyclic coupling. A key intermediate, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione, can be prepared via cyclization of furan-2-carboxylic acid hydrazide derivatives under alkaline conditions (ethanol/KOH, reflux) . Subsequent coupling with a nitrothiophene-thiazole moiety may follow a nucleophilic substitution or SNAr reaction, similar to methods used for thiazole-acetamide derivatives (e.g., reacting with chloroacetamide in ethanol under reflux) . Purification often employs recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are optimal for structural characterization?
Answer:
- NMR (1H/13C): Critical for confirming regiochemistry of oxazole, thiazole, and nitrothiophene substituents. For example, thiazole C-H protons resonate at δ 7.5–8.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .
- FT-IR: Identifies carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- UV-Vis: Useful for studying electronic transitions in the nitro-aromatic system (λmax ~300–400 nm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods guide structure-activity relationship (SAR) studies?
Answer:
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to correlate with bioactivity. For example, the nitro group’s electron-withdrawing effect may enhance electrophilic interactions in biological targets .
- Molecular Docking: Simulate binding to enzymes (e.g., cyclooxygenase COX-2 or kinases) using software like AutoDock. Compare docking scores with analogous compounds (e.g., thiophene-oxadiazole derivatives) to prioritize synthetic targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, solvent controls). For instance, anti-inflammatory activity in RAW264.7 macrophages may vary due to DMSO concentration .
- Metabolite Analysis: Use LC-MS to identify degradation products that might influence activity .
- Crystallography: Resolve ambiguities in regiochemistry (e.g., nitro group orientation) via X-ray diffraction, as seen in similar thiazole derivatives .
Basic: What solvents and conditions are optimal for purification?
Answer:
- Recrystallization: Ethanol/water mixtures (80:20 v/v) yield high-purity crystals for nitro-thiophene-thiazole intermediates .
- Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for polar derivatives (e.g., carboxamide analogs) .
- TLC Monitoring: Employ UV-active stains (254 nm) to track reaction progress .
Advanced: How to design derivatives to improve aqueous solubility without compromising activity?
Answer:
- Polar Substituents: Introduce sulfonamide (-SO₂NH₂) or tertiary amine groups at non-critical positions (e.g., thiazole C-5), as demonstrated in related benzothiazole carboxamides .
- Prodrug Strategies: Convert the nitro group to a hydroxylamine (-NHOH) via controlled reduction, enhancing solubility while retaining redox activity .
Advanced: What safety protocols are critical during synthesis?
Answer:
- Nitro Group Hazards: Avoid explosive side reactions by controlling temperatures (<100°C) during nitration steps .
- PPE: Use chemically resistant gloves (nitrile) and fume hoods to handle volatile solvents (e.g., chloroform, ethyl acetate) .
- Waste Disposal: Neutralize acidic/byproduct streams (e.g., KOH residues) before disposal .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial: Broth microdilution (MIC) for bacterial strains (e.g., S. aureus ATCC 25923) .
- Enzyme Inhibition: Fluorometric assays for COX-2 or acetylcholinesterase (AChE) .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 24/48/72 hrs .
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (>200°C typical for nitroheterocycles) .
Advanced: Can spectroscopic data contradictions arise from tautomerism?
Answer:
Yes. For example, thione-thiol tautomerism in triazole-thione intermediates can shift NMR signals. Confirm tautomeric forms via X-ray crystallography or 2D NMR (HSQC/HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
